molecular formula C18H14N2O2S2 B5419074 3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile

3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5419074
M. Wt: 354.4 g/mol
InChI Key: ABHHPRVEVZKPLK-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has shown potential in various scientific research applications. It is a member of the acrylonitrile family and has a molecular weight of 372.47 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies have suggested that it may exert its anti-inflammatory, anti-tumor, and anti-cancer effects by inhibiting certain enzymes and signaling pathways in the body. It may also exert its antimicrobial and antiviral effects by disrupting the cell membrane of microorganisms and viruses.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, as well as the growth and proliferation of certain cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential as a fluorescent probe for detecting biological molecules. Additionally, its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further research in these areas. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further investigate its mechanism of action and its potential as an antimicrobial and antiviral agent. Another direction is to explore its potential as a fluorescent probe for detecting biological molecules. Additionally, further research is needed to determine its toxicity and safety profile in various applications.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been synthesized using various methods. One of the most common methods is the Knoevenagel condensation reaction between 2-(2-thienyl)-1,3-thiazole-4-carboxaldehyde and 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine and a solvent such as ethanol. The resulting product is then treated with acrylonitrile in the presence of a catalyst such as potassium carbonate to yield the final product.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of certain viruses. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting biological molecules.

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-21-15-6-5-12(9-16(15)22-2)8-13(10-19)18-20-14(11-24-18)17-4-3-7-23-17/h3-9,11H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHPRVEVZKPLK-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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